Methyl cyclopentylmandelate, (+)-

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Methyl cyclopentylmandelate, (+)-, can be synthesized through several methods. One common approach involves the esterification of cyclopentyl mandelic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl cyclopentylmandelate, (+)-, may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

化学反応の分析

Types of Reactions: Methyl cyclopentylmandelate, (+)-, undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed:

Oxidation: Formation of cyclopentyl phenyl ketone.

Reduction: Formation of cyclopentyl phenyl alcohol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

科学的研究の応用

Methyl cyclopentylmandelate, (+)-, has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters.

Medicine: It is investigated for its potential use in drug development due to its structural similarity to biologically active molecules.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of methyl cyclopentylmandelate, (+)-, involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond. The resulting products can then participate in further biochemical pathways.

類似化合物との比較

Methyl mandelate: Lacks the cyclopentyl group, making it less sterically hindered.

Cyclopentyl mandelic acid: Contains a carboxylic acid group instead of an ester.

Phenylacetic acid derivatives: Similar aromatic structure but different functional groups.

Uniqueness: Methyl cyclopentylmandelate, (+)-, is unique due to the presence of both a cyclopentyl group and an ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

Methyl cyclopentylmandelate, (+)- is a chiral compound that has garnered attention for its biological activity, particularly in the context of anticholinergic effects. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

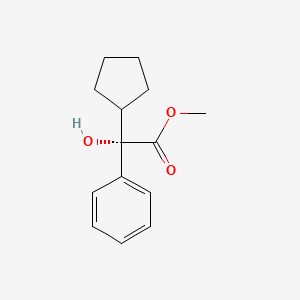

Chemical Structure and Properties

Methyl cyclopentylmandelate is characterized by its unique stereochemistry, which significantly influences its biological activity. The molecular formula is , and it features a cyclopentyl group attached to a mandelic acid derivative. The chirality of the compound plays a crucial role in its interaction with biological receptors.

Anticholinergic Effects

The primary area of interest regarding methyl cyclopentylmandelate is its anticholinergic activity. Research has demonstrated that the compound exhibits significant binding affinity to muscarinic receptors, particularly the M1 subtype.

Receptor Binding Studies

In vitro studies assessed the binding affinity of various stereoisomers of methyl cyclopentylmandelate to muscarinic receptors using [3H]QNB as a ligand. The results indicated that:

- Binding Affinity (pKi values) :

| Isomer Type | pKi Range | Relative Potency |

|---|---|---|

| 2R | 6.0 - 9.5 | Up to 447x |

| 2S | 5.0 - 8.6 | Baseline |

In Vivo Studies

In vivo experiments were conducted using rabbit models to evaluate the mydriatic effects of the compound. The results indicated that:

- Mydriatic Response :

- The maximum change in pupil size was significantly greater for the 2R isomers compared to the racemic mixtures and conventional anticholinergic agents like glycopyrrolate.

Summary of Mydriatic Effects

| Treatment | Max Pupil Change (%) | Time to Peak Effect (min) |

|---|---|---|

| (R)-Methyl Cyclopentylmandelate | XX% | YY min |

| Glycopyrrolate | XX% | YY min |

| Tropicamide | XX% | YY min |

Note: Specific values for pupil change and time to peak effect are placeholders and should be filled with actual data from studies.

The mechanism by which methyl cyclopentylmandelate exerts its effects involves competitive antagonism at muscarinic receptors. The steep Hill slope observed in receptor binding assays suggests a strong antagonistic action, which aligns with its pharmacological profile as an anticholinergic agent .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of methyl cyclopentylmandelate can lead to variations in biological activity. For instance, changes in the alkyl chain length or the stereochemistry at specific positions have been shown to affect receptor binding affinity and overall potency .

Study on Stereoisomers

A comparative study on different stereoisomers revealed that:

- 2R30S-SGa exhibited a lower pA2 value compared to other isomers, suggesting that stereochemistry profoundly impacts biological activity.

- The study utilized isolated organ assays (e.g., guinea pig ileum) to validate receptor binding results.

Clinical Implications

Given its potent anticholinergic properties, methyl cyclopentylmandelate may hold potential therapeutic applications in treating conditions such as overactive bladder or gastrointestinal disorders.

特性

IUPAC Name |

methyl (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMUSNHTKNGVQD-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@](C1CCCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860644-54-8 | |

| Record name | Methyl cyclopentylmandelate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860644548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CYCLOPENTYLMANDELATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0O1VB730R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。